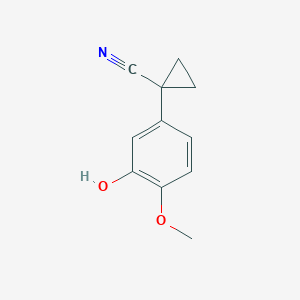
1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with hydroxy and methoxy groups, and a nitrile group
准备方法
The synthesis of 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the nitrile group. The reaction conditions typically involve the use of reagents such as diazomethane or dihalocarbene for the cyclopropanation step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids or bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carbonyl derivatives, amines, and various substituted phenylcyclopropanes.
科学研究应用
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can act as an electrophilic center, participating in various biochemical reactions.
相似化合物的比较
Similar compounds to 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile include:
- 1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-methanol These compounds share the cyclopropane and phenyl structural motifs but differ in the functional groups attached to the cyclopropane ring. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile in terms of its potential applications and interactions.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-14-10-3-2-8(6-9(10)13)11(7-12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
InChI 键 |
BCIUENQATDABGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


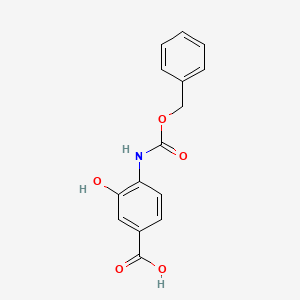
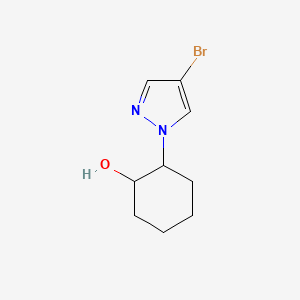
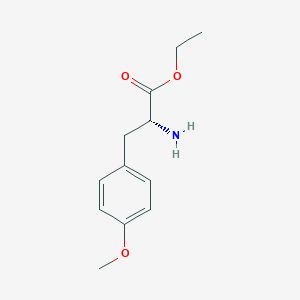

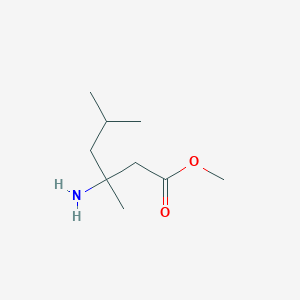

![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
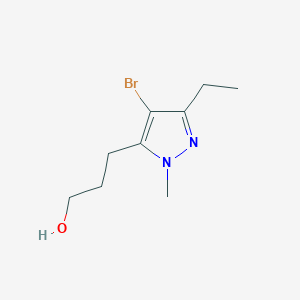
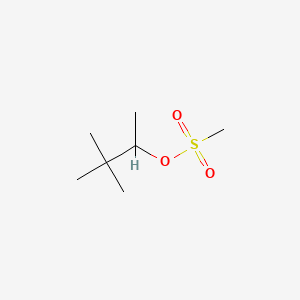
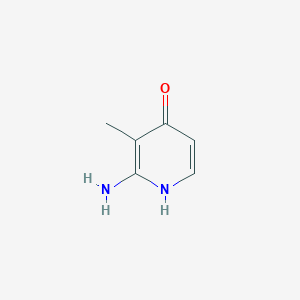
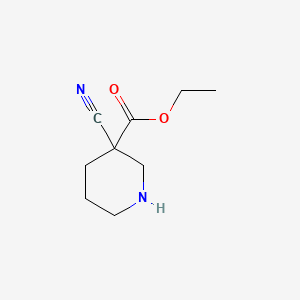

![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)
